3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound known for its versatility in chemical reactions and significant potential in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which make it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves multiple steps, typically starting with the formation of the quinoline ring system. This can be achieved through cyclization reactions involving suitable starting materials, followed by chlorination and sulfonylation steps to introduce the chloro and ethanesulfonyl groups, respectively. Finally, the benzamide moiety is introduced via amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of each step in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is known to undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of the chloro group, which can act as a leaving group under suitable conditions.
Reduction and Oxidation: The compound can be involved in redox reactions, particularly affecting the quinoline and sulfonyl moieties.
Amide Bond Formation and Hydrolysis: The benzamide group can participate in amide bond formation with other reactants or hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like nucleophiles (e.g., amines or alkoxides) under basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products from these reactions will depend on the specific reagents and conditions used. For instance, substitution reactions may yield substituted quinoline derivatives, while reduction and oxidation can lead to modified sulfonyl or benzamide compounds.
Scientific Research Applications
3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for further functionalization and derivatization.
Biology: Investigated for potential bioactivity, including interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structural properties, which may confer biological activity.
Industry: Applied in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide exerts its effects can be understood by studying its interactions at the molecular level. Key molecular targets may include enzymes or receptors, where the compound can bind and modulate activity. Pathways involved could include inhibition or activation of specific biochemical pathways, depending on the context of its application.
Comparison with Similar Compounds
When compared to similar compounds, 3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
Quinoline Derivatives: Such as quinoline sulfonamides and chloroquinolines.
Benzamide Derivatives: Compounds with varying substituents on the benzamide moiety, altering their reactivity and applications.
Ethanesulfonyl Compounds: Featuring sulfonyl groups, contributing to their chemical stability and reactivity.
This unique combination of features makes this compound a valuable compound for further research and development across multiple scientific disciplines.
Properties
IUPAC Name |
3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-25(23,24)21-10-4-6-13-8-9-16(12-17(13)21)20-18(22)14-5-3-7-15(19)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALWRUZHEPBKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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